molecular formula C22H19F9N2O4 B11477354 Ethyl 3,3,3-trifluoro-2-{4-[(1,1,1,3,3,3-hexafluoro-2-{[(4-methylphenyl)carbonyl]amino}propan-2-yl)amino]phenyl}-2-hydroxypropanoate

Ethyl 3,3,3-trifluoro-2-{4-[(1,1,1,3,3,3-hexafluoro-2-{[(4-methylphenyl)carbonyl]amino}propan-2-yl)amino]phenyl}-2-hydroxypropanoate

Cat. No.: B11477354
M. Wt: 546.4 g/mol
InChI Key: YCKAACXWWYAYLA-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE involves multiple steps, starting from readily available precursors. One common method involves the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions . The reaction typically requires specific catalysts and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The presence of multiple fluorine atoms makes it suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE is unique due to its complex structure, which includes multiple fluorine atoms and functional groups. This complexity provides it with distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H19F9N2O4

Molecular Weight

546.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[4-[[1,1,1,3,3,3-hexafluoro-2-[(4-methylbenzoyl)amino]propan-2-yl]amino]phenyl]-2-hydroxypropanoate

InChI

InChI=1S/C22H19F9N2O4/c1-3-37-17(35)18(36,20(23,24)25)14-8-10-15(11-9-14)32-19(21(26,27)28,22(29,30)31)33-16(34)13-6-4-12(2)5-7-13/h4-11,32,36H,3H2,1-2H3,(H,33,34)

InChI Key

YCKAACXWWYAYLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C)(C(F)(F)F)O

Origin of Product

United States

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